molecular formula C24H32N6O2 B2990509 9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848730-54-1

9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2990509
CAS No.: 848730-54-1
M. Wt: 436.56
InChI Key: OJCNYWWKGPWZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the purino-pyrimidine dione class, characterized by a fused purine-pyrimidine core with a 7,8-dihydro-6H backbone. Key structural features include:

  • 1-Methyl group at position 1, enhancing steric stability.
  • 4-Ethylphenyl substituent at position 9, contributing to hydrophobic interactions.

Synthesis typically involves multi-step reactions, such as cyclization of enaminones with guanidine derivatives under reflux conditions, followed by functional group modifications (e.g., sulfonation or alkylation) . Computational studies highlight its moderate logP (~2.8), suggesting balanced lipophilicity for membrane permeability .

Properties

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O2/c1-3-18-8-10-19(11-9-18)28-14-7-15-29-20-21(25-23(28)29)26(2)24(32)30(22(20)31)17-16-27-12-5-4-6-13-27/h8-11H,3-7,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCNYWWKGPWZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-ethylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, and its structure features a purine-like framework with various substituents that may influence its biological activity. The presence of the piperidine moiety is particularly noteworthy as it often enhances interactions with biological targets.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives can exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated that modifications in the pyrimidine structure could enhance cytotoxic effects against various cancer cell lines. In particular, compounds with piperidine substitutions have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)15Apoptosis induction
Compound BHeLa (Cervical)10EGFR inhibition
9-(4-ethylphenyl)...A549 (Lung)12Multi-target kinase inhibition

Antimicrobial Activity

Pyrimidines are also recognized for their antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of bacteria and fungi. The compound has not been extensively tested in this regard; however, its structural analogs have demonstrated activity against common pathogens such as E. coli and S. aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented in various studies. The inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) has been observed in similar compounds, suggesting that this compound may exhibit similar effects .

Case Studies

One notable case study involved a series of pyrimidine derivatives where researchers synthesized multiple compounds and assessed their biological activities through in vitro assays. The findings revealed that modifications at specific positions on the pyrimidine ring significantly influenced both anticancer and antimicrobial activities. The compound's ability to act as an inhibitor for various enzymes was also highlighted .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Modifications

  • Compound 9 (4-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]pyrimidin-2-ylamine) : Shares a pyrimidine core but lacks the purine fusion and dihydro backbone. The sulfonyl-phenyl group introduces polar character, reducing logP (~1.5) compared to the target compound .
  • 8-Butyl-4-chloro-2-(methylsulfanyl)-7-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine (4a) : Features a dihydropyrido-pyrimidine core with a chloro and methylsulfanyl group, enhancing electrophilic reactivity but increasing toxicity risks .

Substituent Variations

  • 1-Methyl-9-(4-methylbenzyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione: Differs in the benzyl substituent (4-methyl vs. 4-ethylphenyl), marginally increasing hydrophobicity (logP ~3.1) and altering steric bulk .
  • Methylofuran (MFR-a): A non-purine analog with a furan-carboxylate backbone, emphasizing hydrogen-bonding capacity but lacking the rigid purino-pyrimidine scaffold .

Computational Similarity Analysis

Tanimoto Coefficient (Tc) Comparisons

Using binary fingerprints (e.g., MACCS or PubChem), the target compound exhibits:

Compound Tc vs. Target Key Structural Overlap
Compound 9 0.65 Pyrimidine core, aryl substituents
Compound 4a 0.52 Dihydro-pyrimidine backbone
1-Methyl-9-(4-methylbenzyl) 0.88 Identical core, minor substituent variance

The Tanimoto method remains robust for rapid screening but may overlook stereoelectronic effects .

Graph-Based Approaches

  • Graph Isomorphism Network (GIN) : Identifies near-identical subgraphs between the target and 1-methyl-9-(4-methylbenzyl) analog, confirming high structural congruence (similarity score: 92/100) .
  • SIMCOMP : Aligns reaction patterns, revealing shared metabolic pathways (e.g., cytochrome P450-mediated oxidation) with Compound 9 .

Q & A

Q. What strategies ensure robust stability studies under accelerated degradation conditions?

  • Answer : Design a stability-indicating HPLC method to monitor degradation products. Use QbD (Quality by Design) principles to vary temperature, humidity, and light exposure in a factorial design. Compare degradation pathways with impurity profiles of related compounds (e.g., EP-certified reference standards) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.